Lipophilicity and BBB Penetration vs. Non-Fluorinated Oxazole
The 2,3-difluorophenyl substitution in 5-(4-bromo-2,3-difluorophenyl)oxazole increases lipophilicity compared to non-fluorinated phenyl-oxazole analogs. The calculated LogP value for this compound is 3.3823, whereas the unsubstituted phenyl-oxazole analog 5-phenyloxazole has a calculated LogP of approximately 2.14 . This difference of +1.24 LogP units suggests significantly enhanced membrane permeability and potential blood-brain barrier penetration for the target compound, a key consideration in CNS drug discovery programs [1]. The presence of fluorine atoms is known to improve metabolic stability by blocking oxidative metabolism at the phenyl ring [2].
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | LogP = 3.3823 |
| Comparator Or Baseline | 5-Phenyloxazole (non-fluorinated): Calculated LogP ≈ 2.14 |
| Quantified Difference | ΔLogP = +1.24 |
| Conditions | Computational prediction using fragment-based methods; values reported by Chemscene and PubChem. |
Why This Matters
This quantifiable difference in lipophilicity directly impacts a compound's suitability for CNS-targeted versus peripheral drug discovery programs, guiding procurement decisions for neuroscience research.
- [1] PubChem. (2025). 5-Phenyloxazole (Compound Summary). National Center for Biotechnology Information. View Source
- [2] Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359. View Source
